molecular formula C10H15N3O2 B11818049 Tert-butyl 2-hydrazinylpyridine-4-carboxylate CAS No. 913839-77-7

Tert-butyl 2-hydrazinylpyridine-4-carboxylate

Cat. No.: B11818049
CAS No.: 913839-77-7
M. Wt: 209.24 g/mol
InChI Key: XUVUGWJGZHCLHZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-Hydrazinylpyridine-4-carboxylate (CAS 913839-77-7) is a high-value chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a protected carboxylic acid group and a reactive hydrazine moiety on a pyridine ring, making it a versatile precursor for constructing complex heterocyclic systems. Its primary research application is in the synthesis of 1,2,4-triazolopyridines via oxidation-induced molecular cyclization, a reaction of significant interest in the development of new therapeutic agents . The tert-butoxycarbonyl (Boc) group serves as a key protecting strategy, enhancing the molecule's stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions to generate the free hydrazine or carboxylic acid for further derivatization. As a poly(hetero)aromatic scaffold, it is instrumental in creating molecular frameworks that are commonly found in pharmacologically active compounds . Researchers utilize this compound to explore new chemical space in drug discovery projects, leveraging its structure to modulate the physicochemical properties and binding characteristics of potential drug candidates. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-hydrazinylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-12-8(6-7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVUGWJGZHCLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Hydrazinolysis of Chlorinated Precursors

The most widely reported method involves reacting tert-butyl 6-chloropyridine-3-carboxylate with excess hydrazine hydrate in ethanol under reflux.

Procedure (from):

  • Reagents :

    • Tert-butyl 6-chloropyridine-3-carboxylate (1.0 equiv)

    • Hydrazine hydrate (10.0 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Temperature: 100°C

    • Duration: 2 hours

    • Workup: Concentration, trituration with petroleum ether

  • Outcomes :

    • Yield : 78%

    • Purity : >99% (HPLC)

    • Characterization :

      • LC-MS: m/z = 210 [M+H]⁺

      • ¹H NMR (DMSO-d₆): δ 8.49 (d, 1H), 8.30 (s, 1H), 7.82 (dd, 1H), 6.70 (d, 1H), 4.35 (s, 2H), 1.50 (s, 9H)

Mechanistic Insight :
The reaction proceeds via SNAr (nucleophilic aromatic substitution), where hydrazine attacks the electron-deficient C-2 position of the chloropyridine ring. The tert-butyl ester at C-4 remains stable under these conditions.

Solvent and Catalyst Optimization

A patent by CN106588758B highlights improved yields (95%) using N,N-dimethylpropanolamine as both solvent and acid scavenger. Key modifications:

  • Catalyst : Pd/C or Pt/C for precursor synthesis (2,3-dichloropyridine → 3-chloro-2-hydrazinopyridine).

  • Reaction Safety : Low-temperature reflux under nitrogen.

Transition-Metal-Catalyzed Cross-Coupling

Nickel/Photoredox Dual Catalysis

A continuous-flow method (from) enables arylhydrazine synthesis via C–N bond formation. Adapted for pyridine systems:

Procedure :

  • Reagents :

    • Halogenated tert-butyl pyridine carboxylate (e.g., 4-bromo derivative)

    • tert-Butyl carbazate (2.0 equiv)

    • NiBr₂·3H₂O (7.5 mol%)

    • [Ir(dtbbpy)(ppy)₂]PF₆ (photoredox catalyst)

  • Conditions :

    • Solvent: DMSO

    • Residence time: 10 minutes

    • Light: 390–395 nm LEDs

  • Outcomes :

    • Yield : 86% after Boc deprotection.

Advantages :

  • Rapid reaction times.

  • Scalable for industrial applications.

Multi-Step Functionalization of Pyridine Intermediates

Esterification Followed by Hydrazine Incorporation

A two-step approach derived from isoniazid synthesis (from):

Step 1: Esterification of Isonicotinic Acid

  • Reagents : Isonicotinic acid, tert-butanol, oxalyl chloride.

  • Conditions : Dichloromethane, 15–40°C, 4 hours.

  • Intermediate : tert-Butyl isonicotinate (yield: 89–95%).

Step 2: Hydrazine Substitution

  • Reagents : Hydrazine hydrate (1.4–3.0 equiv).

  • Conditions : Water, 60–100°C, 0.5–8 hours.

  • Yield : 81.6%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Hydrazinolysis78–95>99Simple, scalableExcess hydrazine handling required
Ni/Photoredox8699.99Fast, continuous flowRequires specialized equipment
Multi-Step81.699.99High-purity intermediatesLonger reaction times

Critical Considerations

Regioselectivity Challenges

Substitution at the C-2 position is favored due to the electron-withdrawing effect of the C-4 ester, which activates the pyridine ring for nucleophilic attack .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydrazinylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridine compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Drug Intermediates :
    • Tert-butyl 2-hydrazinylpyridine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its unique structure allows it to participate in complex reactions that lead to the formation of bioactive compounds.
  • Anti-Cancer Research :
    • Research indicates that hydrazine derivatives, including this compound, exhibit potential anti-cancer properties. These compounds can interfere with cellular processes associated with tumor growth and proliferation. Studies have shown that modifications to the hydrazine or pyridine rings can enhance their biological activity against cancer cells .
  • Histone Demethylase Inhibition :
    • Compounds similar to this compound have been explored for their ability to inhibit histone demethylases, enzymes involved in epigenetic regulation. This inhibition can lead to altered gene expression profiles that may be beneficial in cancer treatment .

Biological Activities

  • Antimicrobial Properties :
    • Some studies suggest that hydrazine derivatives possess antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Research into related compounds demonstrates that they can reduce inflammation markers in biological models, indicating potential therapeutic uses in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Anti-cancer activityDemonstrated potential against various cancer cell lines with modifications enhancing efficacy.
Anti-inflammatory propertiesShowed significant reduction in inflammation markers compared to standard treatments.
Histone demethylase inhibitionIdentified as a potential inhibitor with implications for cancer therapy through epigenetic modulation.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydrazinylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: Hydrazine-containing compounds often require protection from oxidation, as noted in safety protocols for tert-butyl derivatives .
  • Data Gaps : Detailed toxicological or ecological data for this compound are unavailable, necessitating caution in handling (e.g., using PPE and ventilation) .

Biological Activity

Tert-butyl 2-hydrazinylpyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a pyridine ring, which is known for its diverse biological activities. The molecular formula is C12H16N4O2C_{12}H_{16}N_4O_2, and it exhibits properties that may contribute to its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydrazine groups often act as enzyme inhibitors. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases.
  • Antioxidant Properties : The presence of the hydrazine moiety may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems, potentially protecting against cellular damage.
  • Interaction with DNA : Research indicates that similar compounds can interact with DNA, leading to the induction of apoptosis in cancer cells. This interaction may be mediated through electrostatic and hydrogen bonding interactions.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, an MTT assay demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies suggest that the compound can form stable complexes with target proteins involved in cell proliferation and survival pathways, enhancing its anticancer efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary screening against common pathogens like Escherichia coli and Staphylococcus aureus revealed that the compound exhibits antibacterial activity, possibly through disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Anticancer Efficacy :
    • A research group evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Antimicrobial Testing :
    • In another study, the compound was tested against various bacterial strains using agar diffusion methods. The results showed significant inhibition zones, supporting its potential as a novel antimicrobial agent .

Data Summary

Biological Activity Tested Cell Lines/Organisms Effect Observed Reference
AnticancerMCF-7 (breast cancer)Cytotoxicity
AntimicrobialE. coli, S. aureusBacterial inhibition

Q & A

Q. What are the standard synthetic protocols for tert-butyl 2-hydrazinylpyridine-4-carboxylate, and how are purity and yield optimized?

The compound is typically synthesized via nucleophilic substitution or hydrazine-mediated coupling reactions. Key steps include protecting the hydrazine group with a tert-butyloxycarbonyl (Boc) moiety and optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For purity, column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Yield optimization often involves controlling reaction time and catalytic additives (e.g., DMAP) .

Example Parameters for Optimization

ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°CLower temps reduce side reactions
SolventDCM, THF, DMFPolar aprotic solvents improve solubility
Reaction Time12–24 hrsLonger times enhance completion

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the hydrazine and tert-butyl groups. The pyridine ring protons appear as distinct deshielded signals (~δ 8.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 238.15).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen-bonding networks and confirm stereochemistry .

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests (TGA/DSC) under varying humidity and temperature can identify degradation thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

Density Functional Theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), which explain discrepancies between observed and predicted reactivity. For example, DFT can model hydrogen-bonding interactions in crystals, reconciling XRD data with NMR chemical shifts .

Q. What strategies mitigate side reactions during functionalization of the hydrazine group?

  • Selective Protection : Use acid-labile Boc groups to shield the hydrazine during subsequent reactions.
  • Catalytic Control : Employ Pd-mediated cross-coupling to avoid over-alkylation.
  • Kinetic Monitoring : In situ IR or HPLC tracks reaction progress to halt at the desired intermediate .

Q. How do substituents on the pyridine ring influence biological activity, and how can this be systematically studied?

Replace the pyridine ring with analogs (e.g., fluorobenzoyl or iodobenzoyl derivatives) and compare bioactivity via assays like:

  • Binding Affinity : Surface Plasmon Resonance (SPR) or ITC.
  • Cellular Uptake : Fluorescence tagging and confocal microscopy. Substituents with electron-withdrawing groups (e.g., –F) enhance interactions with target proteins, as seen in structurally similar compounds .

Example Substituent Effects

SubstituentBiological Activity (IC50_{50})Solubility (logP)
–H (parent)10 µM2.1
–F2 µM1.8
–I15 µM2.5

Q. What experimental and computational approaches validate hydrogen-bonding patterns in crystalline forms?

  • Experimental : High-resolution XRD (SHELXL) identifies H-bond donor/acceptor distances (<3.0 Å).
  • Computational : Hirshfeld surface analysis maps interaction hotspots. Graph-set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R22_2^2(8) rings) .

Q. How can researchers address discrepancies in reaction yields between small-scale and bulk synthesis?

Scale-up challenges include heat dissipation and mixing efficiency. Use:

  • Flow Chemistry : Improves temperature control and reduces byproducts.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., stirring rate, solvent volume) for reproducibility .

Methodological Notes

  • Data Contradictions : Cross-validate NMR/XRD with computational models (e.g., Gaussian or ORCA) to resolve ambiguities in stereochemistry or bonding .
  • Safety Protocols : Follow guidelines for hydrazine derivatives (e.g., PPE, fume hoods) as outlined in safety data sheets .

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